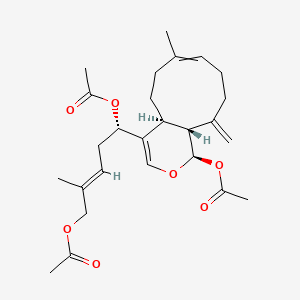
alpha.beta-methylene-2-thio-UDP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alfa,beta-metilen-2-tio-UDP es un compuesto orgánico sintético que pertenece a la clase de análogos de nucleótidos. Se caracteriza estructuralmente por la presencia de un grupo metileno y un grupo tio unidos a la molécula de uridina difosfato (UDP). Este compuesto es de gran interés en el campo de la farmacología debido a sus posibles aplicaciones terapéuticas y su papel en la investigación bioquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de alfa,beta-metilen-2-tio-UDP generalmente implica la modificación de la molécula de uridina difosfato. Un método común incluye la introducción de un grupo metileno en las posiciones alfa y beta y un grupo tio en la posición 2 de la molécula de UDP. Esto se puede lograr mediante una serie de reacciones químicas que involucran el uso de reactivos y catalizadores específicos.
El grupo tio se puede introducir utilizando reacciones de tiolación, donde los reactivos de tiol se utilizan para reemplazar grupos funcionales específicos en la molécula de UDP .
Métodos de producción industrial
La producción industrial de alfa,beta-metilen-2-tio-UDP implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración de reactivos, para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
alfa,beta-metilen-2-tio-UDP experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tio se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede sufrir reacciones de reducción para convertir el grupo tio en un tiol u otras formas reducidas.
Sustitución: El grupo metileno puede participar en reacciones de sustitución nucleófila, donde se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos en condiciones suaves.
Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución, a menudo en presencia de una base para facilitar la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo tio puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden dar lugar a la formación de varios análogos de UDP sustituidos.
Aplicaciones Científicas De Investigación
alfa,beta-metilen-2-tio-UDP tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar análogos de nucleótidos y sus interacciones con enzimas y receptores.
Biología: El compuesto se emplea en la investigación de vías de señalización celular, particularmente aquellas que involucran receptores de nucleótidos.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la señalización de nucleótidos, como ciertos tipos de cáncer y afecciones inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y como patrón de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción de alfa,beta-metilen-2-tio-UDP involucra su interacción con objetivos moleculares específicos, como los receptores de nucleótidos. El compuesto puede unirse a estos receptores y modular su actividad, lo que lleva a cambios en las vías de señalización celular. Esto puede dar lugar a diversos efectos biológicos, como la regulación de la proliferación celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
Alfa-tio-beta,gamma-metilen-ATP: Este compuesto es similar en estructura pero tiene diferentes grupos funcionales unidos a la molécula de ATP.
Beta,gamma-metilen-ATP: Otro análogo de nucleótido con un grupo metileno en las posiciones beta y gamma.
Alfa-tio-ATP: Un análogo de nucleótido con un grupo tio en la posición alfa.
Singularidad
alfa,beta-metilen-2-tio-UDP es único debido a la combinación específica de grupos metileno y tio unidos a la molécula de UDP. Esta estructura única le permite interactuar con los receptores de nucleótidos de una manera distinta, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y en posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H20N2O8P2S |
|---|---|
Peso molecular |
414.31 g/mol |
Nombre IUPAC |
[[(2S,3S,4R,5R)-3,4-dimethyl-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C12H20N2O8P2S/c1-7-8(2)11(14-4-3-10(15)13-12(14)25)22-9(7)5-21-24(19,20)6-23(16,17)18/h3-4,7-9,11H,5-6H2,1-2H3,(H,19,20)(H,13,15,25)(H2,16,17,18)/t7-,8+,9+,11+/m0/s1 |
Clave InChI |
HGGLEWIKYOGGHB-YSSBGUOXSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@@H](O[C@@H]1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
SMILES canónico |
CC1C(C(OC1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



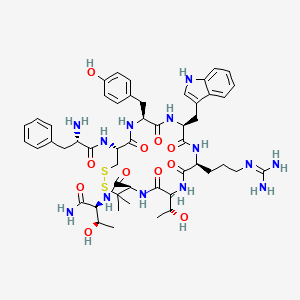
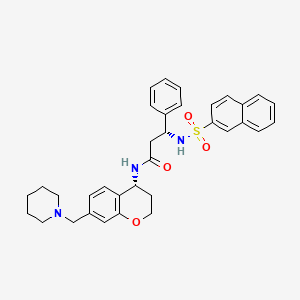
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)

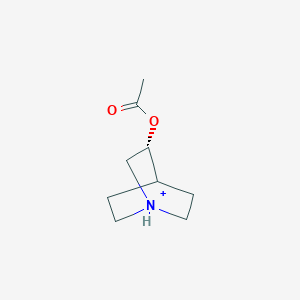

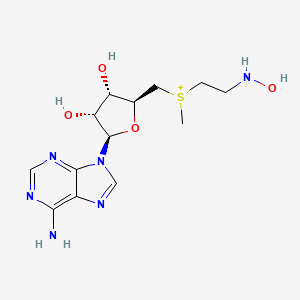
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)

